molecular formula C17H34O B8655336 5,9-Diethyltridecan-7-one

5,9-Diethyltridecan-7-one

Cat. No.: B8655336
M. Wt: 254.5 g/mol
InChI Key: RNRAFCGORFXOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Diethyltridecan-7-one is a branched aliphatic ketone with the molecular formula C₁₇H₃₂O. Its structure features a 13-carbon backbone (tridecane) substituted with ethyl groups at positions 5 and 9, and a ketone functional group at position 5.

Properties

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

5,9-diethyltridecan-7-one

InChI

InChI=1S/C17H34O/c1-5-9-11-15(7-3)13-17(18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3

InChI Key

RNRAFCGORFXOOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(=O)CC(CC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several branched alkanes, cyclic ketones, and heterocyclic compounds, though none directly mirror 5,9-Diethyltridecan-7-one. Below is a comparative analysis based on structural analogs and functional group behavior:

2.1. Branched Alkanes
  • Example: 3,5-Diethyl-2-methyloctane (, ID 4.36g) Structure: 8-carbon backbone with ethyl groups at positions 3 and 5 and a methyl group at position 2. Comparison: Unlike this compound, this compound lacks a ketone group, resulting in lower polarity, higher hydrophobicity, and reduced reactivity in oxidation or nucleophilic addition reactions. Physical Properties: Lower boiling point (due to lack of polar functional group) and higher solubility in nonpolar solvents .
2.2. Cyclic Ketones
  • Example : 6,9-Dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-7H-furo[3,2-h][2]benzopyran-3(2H)-one (, ID FDB019218)
    • Structure : A fused tricyclic ketone with hydroxyl and methyl substituents.
    • Comparison : The ketone group in this compound is part of a rigid, aromatic system, conferring distinct electronic properties (e.g., conjugation with adjacent oxygen atoms) compared to the aliphatic ketone in this compound. This structural difference leads to higher thermal stability and unique spectroscopic signatures (e.g., IR carbonyl stretch near 1700 cm⁻¹ vs. ~1720 cm⁻¹ for aliphatic ketones) .
2.3. Aliphatic Ketones
  • Example : 8,15-Dihydroxy-5,5,9-trimethyl-14-methylidene-7-oxatetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-6-one (, ID FDB020396)
    • Structure : A polycyclic ketone with multiple hydroxyl and methyl groups.
    • Comparison : While both compounds contain ketones, the tetracyclic framework in this example introduces steric hindrance and conformational rigidity, drastically altering solubility and reactivity. This compound’s linear chain allows greater flexibility, enabling easier participation in reactions like ketone reduction or Grignard additions .

Recommendations for Further Study

  • Characterization : Conduct GC-MS, NMR, and IR analyses to establish benchmarks for identification.
  • Comparative Reactivity : Investigate its behavior in ketone-specific reactions (e.g., aldol condensation) versus cyclic or aromatic analogs.

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